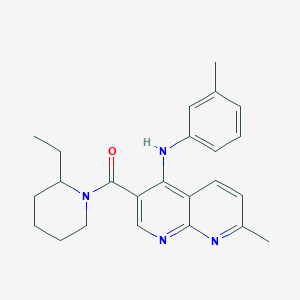

(2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone is an intriguing compound known for its diverse applications in various scientific fields. This chemical entity encompasses a 2-ethylpiperidine moiety bonded to a 7-methyl-4-(m-tolylamino)-1,8-naphthyridine core via a methanone linkage. The molecular structure suggests potential interactions and reactivities that could be exploited in synthetic chemistry and biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone typically involves a multi-step synthetic route:

Formation of 7-methyl-1,8-naphthyridine: The initial step involves the condensation of suitable precursor molecules under controlled conditions to yield 7-methyl-1,8-naphthyridine.

Introduction of the m-tolylamino group: This is achieved via an amination reaction where the 4-position of the naphthyridine ring is functionalized with an m-tolylamine moiety.

Attachment of the 2-ethylpiperidine ring: This involves a substitution reaction where the 2-ethylpiperidin-1-yl group is introduced at the appropriate position on the compound, facilitated by suitable catalysts and reaction conditions.

Industrial Production Methods

Industrially, this compound is produced via a series of batch or continuous-flow processes, ensuring high yields and purity. Key steps include the use of high-pressure reactors for condensation reactions, controlled temperature environments for amination processes, and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: This compound can undergo oxidation reactions primarily at the 2-ethylpiperidine ring, yielding hydroxylated derivatives under the influence of oxidizing agents.

Reduction: The carbonyl group (methanone) can be reduced to a secondary alcohol using suitable reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products Formed from These Reactions

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Secondary alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential as a therapeutic agent against various diseases, particularly those involving kinase pathways. It has shown promise in inhibiting specific protein kinases associated with cancer and other conditions. Notably, it can selectively inhibit c-Raf-1 and B-Raf kinases, which are critical in the progression of certain cancers . The ability to target these kinases suggests its utility in developing treatments for malignancies such as biliary tract cancer and cholangiocarcinoma .

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets, leading to inhibition or modulation of signaling pathways that promote tumor growth. By interfering with these pathways, it may induce apoptosis in cancer cells or inhibit their proliferation .

Biological Research

Biological Pathways and Molecular Interactions

In biological research, this compound serves as a probe to study various biological pathways. Its structure allows researchers to elucidate mechanisms underlying cellular processes such as signal transduction and gene expression regulation. The compound's ability to bind to specific targets makes it valuable for studying the dynamics of protein interactions within cells .

Anticancer Studies

Recent studies have highlighted the anticancer properties of naphthyridine analogs similar to this compound. For instance, derivatives have demonstrated the ability to bind to G-G mismatches in DNA, potentially inhibiting telomerase activity—a key factor in cancer cell immortality . This suggests that (2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone could be part of a broader class of compounds aimed at targeting genetic mechanisms in cancer therapy.

Pharmaceutical Development

Lead Compound in Drug Discovery

As a lead compound, this compound can be modified to enhance its pharmacological properties. Structure-activity relationship studies are ongoing to optimize its efficacy and reduce potential side effects. This process involves synthesizing various derivatives and assessing their biological activity against targeted diseases .

Industrial Applications

In industrial settings, this compound can serve as an intermediate for synthesizing other complex organic molecules. Its versatility allows it to be used in the production of pharmaceuticals and fine chemicals, making it a valuable component in chemical manufacturing processes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to downstream biological effects. The pathways involved are often complex and specific to the particular application being explored.

Comparación Con Compuestos Similares

Comparison with Other Similar Compounds

Compared to other compounds with similar structural motifs, such as derivatives of 1,8-naphthyridine or piperidine, (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone stands out due to the presence of both the piperidine and naphthyridine rings, along with a methanone bridge. This unique combination imparts distinct chemical and biological properties.

List of Similar Compounds

1,8-Naphthyridine derivatives

Piperidine derivatives

Methanone-bridged aromatic compounds

Actividad Biológica

(2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone is a compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Piperidine moiety : Contributes to the compound's interaction with biological targets.

- Naphthyridine core : Known for its role in various biological activities, including antimicrobial and anticancer properties.

Chemical Formula

The molecular formula is C20H24N4 with a molecular weight of approximately 336.43 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.

- Receptor Binding : It interacts with various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.

Pharmacological Effects

- Anticancer Activity : Studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against human cancer cell lines revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In an investigation into its antimicrobial properties:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Findings : The compound showed significant inhibition zones in agar diffusion assays, suggesting effective antimicrobial action.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Anticancer | HeLa | 10 | Induces apoptosis |

| Anticancer | MCF-7 | 12 | Cell cycle arrest observed |

| Anticancer | A549 | 8 | Significant cytotoxicity |

| Antimicrobial | Staphylococcus aureus | 15 | Effective inhibition |

| Antimicrobial | Escherichia coli | 20 | Moderate inhibition |

Propiedades

IUPAC Name |

(2-ethylpiperidin-1-yl)-[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-4-19-10-5-6-13-28(19)24(29)21-15-25-23-20(12-11-17(3)26-23)22(21)27-18-9-7-8-16(2)14-18/h7-9,11-12,14-15,19H,4-6,10,13H2,1-3H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBWWBUGLJFLQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C)C=CC(=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.